![molecular formula C13H12N4O B271470 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)
3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one is a chemical compound that belongs to the class of pyrazolopyridine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, it has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one in lab experiments is its potential as an anticancer and anti-inflammatory agent. Additionally, its synthesis is relatively straightforward, and it can be obtained in good yield. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways it targets. Additionally, further studies could be conducted to optimize its efficacy and bioavailability, potentially leading to the development of a new anticancer or anti-inflammatory drug. Finally, studies could also be conducted to investigate its potential as an antioxidant agent and its ability to prevent oxidative stress-related diseases.
Synthesemethoden
The synthesis of 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one involves the reaction of 4-methylphenylhydrazine with 4-oxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-3-carbonitrile in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C13H12N4O |
---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C13H12N4O/c1-7-2-4-8(5-3-7)9-6-10-11(13(18)15-9)12(14)17-16-10/h2-6,16-17H,14H2,1H3 |
InChI-Schlüssel |
NJGZWVNFGXCFFT-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C3=C(NNC3=C2)N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C3=C(NNC3=C2)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C3=C(NNC3=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.